9-amino-4H-thieno[2,3-c]isoquinolin-5-one
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Overview
Description
9-amino-4H-thieno[2,3-c]isoquinolin-5-one is a heterocyclic compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . This compound has been studied for its broad inhibition profile, which indicates its potential use as a scaffold for the development of specific inhibitors for certain PARP enzymes .
Preparation Methods
The synthesis of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves multiple steps. One efficient synthetic strategy includes the use of Suzuki-Miyaura cross-coupling followed by a multistep reaction sequence . This method has been reported to give overall yields of 14-33% . Another approach involves continuous flow synthesis, which has improved the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 9-methoxythieno[2,3-c]isoquinolin-5-one, has been achieved using two different Suzuki-Miyaura cross-coupling strategies followed by Curtius rearrangement, resulting in 30-50% overall yields .
Chemical Reactions Analysis
9-amino-4H-thieno[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Suzuki-Miyaura cross-coupling reagents and conditions . The major products formed from these reactions are substituted thieno[2,3-c]isoquinolin-5-ones .
Scientific Research Applications
This compound has been extensively studied for its potential in various scientific research applications. In chemistry, it serves as a scaffold for the development of specific inhibitors for certain PARP enzymes . In biology and medicine, it has been investigated for its neuroprotective effects in models of cerebral ischemia and its ability to inhibit eosinophilic infiltration in models of allergic airway inflammation . Additionally, it has shown potential in promoting the regression of atherosclerotic plaques in high-fat diet-fed apolipoprotein E-deficient mice . In the industry, it has been utilized as an acceptor unit in the development of donor-acceptor-type semiconducting materials for organic solar cells .
Mechanism of Action
The mechanism of action of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway . The compound binds to the enzyme and inhibits its activity, thereby preventing the repair of DNA damage . This inhibition has been proposed as a causative factor in various pathological conditions, including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis .
Comparison with Similar Compounds
9-amino-4H-thieno[2,3-c]isoquinolin-5-one can be compared with other similar compounds, such as thieno[3,2-c]isoquinolin-5(4H)-one and dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one . These compounds share a similar heterocyclic structure but differ in their substitution patterns and electronic properties . Thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit in organic solar cells, showing excellent power conversion efficiencies . Dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one has been developed as a donor-acceptor copolymer for efficient solar cells . The uniqueness of this compound lies in its broad inhibition profile and potential as a scaffold for the development of specific inhibitors for certain PARP enzymes .
Properties
IUPAC Name |
9-amino-4H-thieno[2,3-c]isoquinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-8-3-1-2-6-9(8)7-4-5-15-11(7)13-10(6)14/h1-5H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBCNWDJLUJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(NC2=O)SC=C3)C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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